Desnitrotolcapone

Katalognummer:

B129840

CAS-Nummer:

1391053-03-4

Molekulargewicht:

228.24 g/mol

InChI-Schlüssel:

YNUSEKORCRKLMQ-UHFFFAOYSA-N

Achtung:

Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Beschreibung

Desnitrotolcapone, with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol, is a recognized chemical compound and an important reference material in pharmaceutical research . It is systematically known as (3,4-Dihydroxyphenyl)(4-methylphenyl)methanone and is identified as a primary pharmacopoeial impurity of Tolcapone, a catechol-O-methyltransferase (COMT) inhibitor medication . As a desnitro analogue of Tolcapone, this compound serves as a critical chemical standard for researchers conducting analytical studies, including the development and validation of methods for the quantification and control of impurities in Tolcapone drug substances and products using techniques such as HPLC . Its well-defined structure makes it a valuable tool for metabolism studies and for investigating the structure-activity relationship (SAR) of COMT inhibitors . Researchers utilize Desnitrotolcapone to gain deeper insights into the biochemical pathways and stability profile of its parent drug. The compound is provided for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any personal use .

Structure

3D Structure

Interactive Chemical Structure Model

Eigenschaften

IUPAC Name |

(3,4-dihydroxyphenyl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8,15-16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUSEKORCRKLMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391053-03-4 |

Source

|

| Record name | Desnitrotolcapone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESNITROTOLCAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FMM5H1WHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Desnitrotolcapone

Introduction

Desnitrotolcapone, chemically known as (3,4-dihydroxyphenyl)(p-tolyl)methanone, is a key derivative of Tolcapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT). While Tolcapone carries a nitro group, Desnitrotolcapone lacks this functional group, making its synthesis a distinct chemical challenge. This guide provides a comprehensive, technically detailed pathway for the synthesis of Desnitrotolcapone, grounded in established chemical principles and supported by peer-reviewed literature. The presented synthesis is a two-step process commencing with a Friedel-Crafts acylation followed by a demethylation reaction. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but also the underlying scientific rationale for the chosen synthetic route.

Part 1: Synthesis of (3,4-Dimethoxyphenyl)(p-tolyl)methanone via Friedel-Crafts Acylation

The first stage of the synthesis involves the formation of a benzophenone core structure through a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is a robust method for creating a carbon-carbon bond between an aromatic ring and an acyl group.

Causality Behind Experimental Choices

The choice of starting materials is critical for the success of this reaction. 1,2-Dimethoxybenzene (veratrole) is selected as the aromatic substrate. The two methoxy groups are electron-donating, which activates the benzene ring towards electrophilic attack, facilitating the reaction.[1] These methoxy groups also serve as protecting groups for the catechol moiety, which would otherwise be incompatible with the Lewis acid catalyst. p-Toluoyl chloride is the acylating agent, providing the p-tolyl ketone structure.

Aluminum chloride (AlCl₃) is employed as the Lewis acid catalyst. Its primary role is to activate the p-toluoyl chloride by coordinating with the carbonyl oxygen, which, upon chloride abstraction, generates a highly electrophilic acylium ion. This potent electrophile is then readily attacked by the electron-rich veratrole ring.[2] Dichloromethane (DCM) is a suitable solvent as it is inert under the reaction conditions and effectively dissolves the reactants.

The regioselectivity of the acylation is directed by the activating methoxy groups. As ortho, para-directors, they guide the incoming acylium ion to the positions ortho or para to them.[3] Steric hindrance from the methoxy groups and the acylium ion favors substitution at the less hindered para position relative to one of the methoxy groups.[1]

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride (4.32 g, 32.4 mmol) in dichloromethane (DCM, 10 ml).

-

Reagent Addition: Cool the suspension to 0-5°C using an ice bath. In the dropping funnel, prepare a solution of p-toluoyl chloride (2.22 g, 14.4 mmol) in DCM (10 ml). Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

-

Substrate Addition: Following the addition of p-toluoyl chloride, add a solution of 1,2-dimethoxybenzene (1.0 g, 7.2 mmol) in DCM (10 ml) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5°C.[4]

-

Reaction Progression: After the complete addition of veratrole, stir the reaction mixture at 0-5°C for 1 hour. Subsequently, allow the reaction to warm to room temperature and continue stirring for an additional 8 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding 10 ml of water. Separate the organic layer.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3,4-dimethoxyphenyl)(p-tolyl)methanone. The crude product can be further purified by column chromatography or recrystallization.

Sources

Technical Guide: The Discovery and Characterization of Desnitrotolcapone, a Key Metabolite of Tolcapone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond COMT Inhibition - The Metabolic Fate of Tolcapone

Tolcapone (3,4-dihydroxy-4'-methyl-5-nitrobenzophenone) is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial in the metabolic pathway of levodopa.[1][2][3] As an adjunct to levodopa/carbidopa therapy, Tolcapone enhances the bioavailability and prolongs the plasma half-life of levodopa, thereby providing more consistent dopaminergic stimulation in the treatment of Parkinson's disease.[1][4] However, the clinical journey of any therapeutic agent is dictated not only by its primary pharmacology but also by its metabolic fate. The biotransformation of a drug can lead to inactive products, active metabolites, or in some cases, reactive intermediates linked to adverse effects.

Understanding the complete metabolic profile of a drug is a cornerstone of modern drug development, providing critical insights into its efficacy, safety, and pharmacokinetic variability.[5] The story of Tolcapone's metabolism is a compelling case study, revealing a complex network of pathways beyond its expected O-methylation and glucuronidation. While these are major routes, a minor pathway—the reduction of its distinctive nitro group—gives rise to an amine metabolite.[6][7][8] This metabolite, which can be referred to as Desnitrotolcapone, has become a focal point of research, particularly in understanding the mechanisms behind the rare but severe hepatotoxicity associated with the parent drug.[9][10]

This guide provides an in-depth technical exploration of the discovery of Desnitrotolcapone. It details the foundational human studies that first identified this reductive pathway, the advanced analytical workflows that enabled a comprehensive characterization, and the mechanistic in vitro experiments that elucidated its potential for bioactivation.

The Foundational Human Metabolism Study: A First Glimpse into the Reductive Pathway

The initial elucidation of Tolcapone's metabolic pathways was achieved through a meticulously designed human excretion balance study. The primary objective was to trace the drug's journey through the body, quantifying its absorption, metabolism, and routes of elimination. The use of a radiolabeled compound was critical to ensuring that all drug-related material, both the parent compound and its various metabolites, could be accounted for.

Expertise in Action: Why Radiolabeling?

The choice of [¹⁴C]-Tolcapone is a classic and powerful strategy in drug metabolism studies. The ¹⁴C isotope is biochemically indistinguishable from the non-radioactive ¹²C atom, meaning the labeled drug behaves identically to the unlabeled drug in vivo. However, its radioactivity allows for highly sensitive detection of the drug and all its metabolites in complex biological matrices like plasma, urine, and faeces, without needing to know their exact chemical structures beforehand. This ensures a complete mass balance, preventing any metabolic pathways from being overlooked.

Experimental Protocol: Human [¹⁴C]-Tolcapone Mass Balance Study[6][8]

-

Study Population: Six healthy male volunteers were enrolled. Baseline biological samples were collected prior to administration.

-

Drug Administration: A single oral dose of 200 mg [¹⁴C]-Tolcapone (approximately 50 μCi) was administered.

-

Sample Collection:

-

Blood: Venous blood samples were collected at frequent intervals, from 10 minutes up to 144 hours post-dose, to characterize the pharmacokinetics of Tolcapone and its metabolites.[6]

-

Urine & Faeces: Complete urine and faeces were collected pre-dose and for a period of up to 9 days post-dose, until radioactivity levels returned to baseline.[6]

-

-

Sample Analysis:

-

Total Radioactivity Measurement: Liquid scintillation counting was used to determine the total amount of ¹⁴C in all samples, establishing the excretion balance.

-

Metabolite Profiling: High-Performance Liquid Chromatography (HPLC) was employed to separate the parent drug from its metabolites in plasma, urine, and faeces.

-

Structural Elucidation: The separated metabolites were subjected to Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine their precise chemical structures.

-

Core Findings: Unveiling a Diverse Metabolic Profile

The study revealed that Tolcapone is subject to extensive metabolism, with only 0.5% of the administered dose being excreted as the unchanged parent drug.[4][6] While glucuronidation at the 3-hydroxyl group was identified as the predominant metabolic pathway, accounting for over 26% of the dose, the analysis also uncovered a crucial alternative route.[6][8]

Reduction of the 5-nitro moiety was found to yield an amine derivative (Desnitrotolcapone).[7][8] This amine metabolite was detected in both urine and faeces, and was shown to be a substrate for further metabolic modifications, including N-acetylation, glucuronidation, and sulphation.[6]

Data Presentation: Tolcapone Metabolite Excretion

| Metabolite | Route | Percentage of Dose Excreted[6] |

| 3-O-β,D-glucuronide | Urine & Faeces | ~26% |

| Amine Derivative (Desnitrotolcapone) | Urine & Faeces | ~9% (3% urine, 6% faeces) |

| N-acetylamino glucuronide | Urine & Faeces | ~7% (6% urine, 1% faeces) |

| Amine Glucuronide | Urine & Faeces | ~5% |

| Amine Sulphate | Urine & Faeces | ~1.5% |

| Unchanged Tolcapone | Urine & Faeces | ~0.5% |

Characterization of the Reductive Pathway: The Genesis of Desnitrotolcapone

The discovery of the amine metabolite shifted the focus of investigation towards the significance of this seemingly minor pathway. The reduction of an aromatic nitro group is a well-known biotransformation, often mediated by gut microflora or hepatic enzymes like cytochrome P450 reductases. In the context of Tolcapone, this transformation is particularly noteworthy because it introduces a nucleophilic amine group, creating a potential site for bioactivation to reactive species—a hypothesis central to understanding Tolcapone's idiosyncratic liver toxicity.[9][11]

Visualization: Tolcapone Metabolic Pathways

The following diagram illustrates the major metabolic transformations of Tolcapone, highlighting the central role of the nitroreduction pathway in generating Desnitrotolcapone and its subsequent derivatives.

Caption: Key metabolic pathways of Tolcapone, including the primary glucuronidation route and the critical nitroreduction step leading to the amine metabolite (Desnitrotolcapone).

Advanced Analytical Workflows for Metabolite Identification

While radiolabeling studies are excellent for mass balance, they can be time-consuming for identifying the full spectrum of metabolites, especially those present at very low concentrations. The advent of high-resolution mass spectrometry coupled with advanced data analysis has revolutionized metabolite identification, a field now known as metabonomics.

Expertise in Action: The Power of Metabonomics

Metabonomics workflows leverage the sensitivity and specificity of modern LC-MS platforms to create a global snapshot of all small molecules in a biological sample.[5] By comparing samples from dosed vs. control subjects (e.g., rats), multivariate statistical tools can rapidly pinpoint ions that are unique to the dosed group. This approach is unbiased, meaning it can detect completely unexpected metabolites without prior knowledge of their structure, accelerating the identification process and providing a more complete picture of a drug's biotransformation.[5]

Experimental Protocol: LC/MS-Based Metabonomics Workflow for Tolcapone[5]

-

Animal Dosing: Rats are administered Tolcapone, and urine is collected over a 24-hour period. Control rats receive only the vehicle.

-

Sample Preparation: Urine samples are centrifuged and diluted, then directly injected into the analytical system.

-

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system is used for rapid separation, coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer, which provides high mass accuracy.

-

Data Acquisition: The mass spectrometer is operated in a data-independent acquisition mode (e.g., MSᴱ), collecting both precursor and fragment ion data for all detected compounds.

-

Multivariate Data Analysis: The resulting complex datasets are processed using software to align peaks and perform statistical comparisons (e.g., Principal Component Analysis) to identify drug-related ions.

-

Structural Identification: The elemental composition of potential metabolites is determined from their accurate mass (<3 ppm error). Their structures are then confirmed by interpreting their MS/MS fragmentation spectra.

This powerful approach successfully identified 16 Tolcapone-related metabolites in rat urine, including 6 that had not been previously reported, demonstrating its utility in comprehensive metabolite profiling.[5]

Visualization: Metabonomics Workflow

Caption: A streamlined workflow for drug metabolite identification using LC/MS-based metabonomics.

In Vitro Studies: Probing Bioactivation and Reactivity

The identification of Desnitrotolcapone was pivotal because it provided a chemical basis for the hypothesis of metabolic bioactivation. Researchers postulated that this amine metabolite could be enzymatically oxidized to form electrophilic, reactive intermediates capable of binding to cellular macromolecules like proteins, potentially leading to cellular injury and toxicity.[9][10]

Experimental Protocol: In Vitro Bioactivation Assay Using Human Liver Microsomes[10]

-

System Setup: Human Liver Microsomes (HLMs), which contain a high concentration of cytochrome P450 enzymes, are used as the in vitro system.

-

Substrates: The amine metabolite (M1, Desnitrotolcapone) and its N-acetylated derivative (M2) are synthesized for use as substrates.

-

Incubation: Each substrate is incubated with HLMs in the presence of:

-

An NADPH-generating system to fuel the P450 catalytic cycle.

-

Glutathione (GSH) , a ubiquitous cellular nucleophile that acts as a "trapping agent." If a reactive electrophile is formed, it will readily react with GSH to form a stable conjugate.

-

-

Analysis: The incubation mixture is analyzed by LC-MS/MS. The instrument is programmed to specifically search for the mass of the expected GSH-metabolite adducts.

-

Enzyme Phenotyping: To identify which specific P450 enzymes are responsible, the assay is repeated in the presence of chemical inhibitors selective for different P450s or by using individual, cDNA-expressed recombinant P450 enzymes.

Key Mechanistic Findings

-

The in vitro experiments confirmed the bioactivation hypothesis. Both the amine and N-acetylated amine metabolites were oxidized to reactive species that could be trapped by GSH.[10]

-

Electrochemical experiments showed that the amine metabolite (M1) is more easily oxidized than both the N-acetylated version (M2) and the parent drug, Tolcapone.[10]

-

Enzyme phenotyping revealed that P450 2E1 and 1A2 play a primary role in the bioactivation of the amine metabolite, while P450 1A2 is most important for the N-acetylated form.[10] These findings provide a direct link between a specific metabolic pathway and the formation of potentially toxic reactive intermediates.

Visualization: Bioactivation of Desnitrotolcapone

Caption: The bioactivation of the amine metabolite by P450 enzymes to a reactive intermediate, which is subsequently trapped by glutathione (GSH).

Conclusion: The Significance of Desnitrotolcapone in the Tolcapone Story

The discovery of Desnitrotolcapone represents a critical chapter in the comprehensive understanding of Tolcapone. Initially identified as a product of a minor reductive pathway in foundational human metabolism studies, its significance grew as research delved deeper. The journey from its initial detection in human excreta to its characterization as a substrate for bioactivation in sophisticated in vitro systems showcases the evolution of drug metabolism science.

The investigation into Desnitrotolcapone provides crucial, mechanistically-grounded insights into the potential causes of Tolcapone-induced hepatotoxicity.[9][10] It underscores the principle that even minor metabolic pathways cannot be ignored in drug safety assessment. The story of this metabolite serves as an authoritative example of how a combination of classic radiolabeling studies, modern analytical techniques like metabonomics, and targeted mechanistic in vitro assays are integrated to build a complete and scientifically rigorous profile of a drug's disposition and safety.

References

-

Jorga, K. M., Fotteler, B., Zürcher, G., & Nielsen, T. (1999). Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase. British Journal of Clinical Pharmacology, 48(4), 513–520. [Link]

-

ScienceDirect. (n.d.). Tolcapone. In xPharm: The Comprehensive Pharmacology Reference. Retrieved from a URL that may be generated by the search tool. A general link is provided here for context. [Link]

-

PubMed. (1999). Metabolism and Excretion of Tolcapone, a Novel Inhibitor of catechol-O-methyltransferase. British Journal of Clinical Pharmacology, 48(4), 513-520. [Link]

-

Jorga, K. M., Sedek, G., Fotteler, B., Zürcher, G., & Nielsen, T. (1998). Population pharmacokinetics of tolcapone in parkinsonian patients in dose finding studies. British Journal of Clinical Pharmacology, 46(5), 459–467. [Link]

-

Olanow, C. W., & Watkins, P. B. (2007). Tolcapone: review of its pharmacology and use as adjunctive therapy in patients with Parkinson's disease. The Clinical Neuropharmacologist, 30(4), 235-46. [Link]

-

Drugs.com. (2023). Tolcapone: Package Insert / Prescribing Information. [Link]

-

Drugs.com. (2023). Tolcapone Monograph for Professionals. [Link]

-

Smith, K. S., O'Donnell, J. P., & Ghanbari, F. (2003). In Vitro Metabolism of Tolcapone to Reactive Intermediates: Relevance to Tolcapone Liver Toxicity. Chemical Research in Toxicology, 16(2), 123–128. [Link]

-

Ferreira, R. J., et al. (2021). Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives. Antioxidants, 10(11), 1819. [Link]

-

Jia, W., et al. (2009). Identification of metabolite profiles of the catechol-O-methyl transferase inhibitor tolcapone in rat urine using LC/MS-based metabonomics analysis. Journal of Chromatography B, 877(24), 2473-2480. [Link]

-

Beaud, O., et al. (1996). Interspecies scaling of tolcapone, a new inhibitor of catechol-O-methyltransferase (COMT). Use of in vitro data from hepatocytes to predict metabolic clearance in animals and humans. Xenobiotica, 26(8), 839-51. [Link]

-

Smith, K. S., O'Donnell, J. P., & Ghanbari, F. (2003). In vitro metabolism of tolcapone to reactive intermediates: relevance to tolcapone liver toxicity. Chemical Research in Toxicology, 16(2), 123-8. [Link]

-

ResearchGate. (2003). In Vitro Metabolism of Tolcapone to Reactive Intermediates: Relevance to Tolcapone Liver Toxicity. Chemical Research in Toxicology. [Link]

Sources

- 1. Population pharmacokinetics of tolcapone in parkinsonian patients in dose finding studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tolcapone: Package Insert / Prescribing Information [drugs.com]

- 3. drugs.com [drugs.com]

- 4. Tolcapone: review of its pharmacology and use as adjunctive therapy in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of metabolite profiles of the catechol-O-methyl transferase inhibitor tolcapone in rat urine using LC/MS-based metabonomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In vitro metabolism of tolcapone to reactive intermediates: relevance to tolcapone liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Desnitrotolcapone: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desnitrotolcapone, with the IUPAC name (3,4-dihydroxyphenyl)-(4-methylphenyl)methanone, is a key metabolite and related compound of Tolcapone, a potent catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease.[1][2] Understanding the chemical and structural properties of Desnitrotolcapone is crucial for metabolism studies, impurity profiling, and the development of analytical methods in the pharmaceutical industry. This guide provides an in-depth analysis of its chemical identity, structural features, physicochemical properties, and relevant methodologies for its synthesis and characterization.

Chemical Identity and Structure

Desnitrotolcapone is structurally differentiated from its parent compound, Tolcapone, by the absence of a nitro group at the 5-position of the 3,4-dihydroxyphenyl ring.[1] This structural modification significantly impacts its electronic and, consequently, its chemical properties.

Chemical Structure

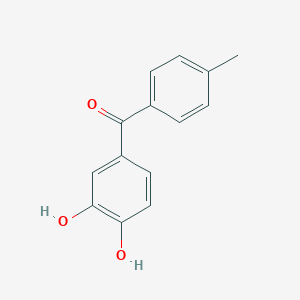

The core structure of Desnitrotolcapone is a benzophenone, featuring a 3,4-dihydroxyphenyl group (a catechol moiety) and a 4-methylphenyl (p-tolyl) group linked by a carbonyl bridge.[3]

Caption: 2D Chemical Structure of Desnitrotolcapone.

Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | (3,4-dihydroxyphenyl)-(4-methylphenyl)methanone | [3] |

| CAS Number | 1391053-03-4 | [3][4] |

| Molecular Formula | C14H12O3 | [3] |

| Molecular Weight | 228.24 g/mol | [3] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)O | [3] |

| InChIKey | YNUSEKORCRKLMQ-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physicochemical properties of Desnitrotolcapone are fundamental to its behavior in biological systems and analytical settings.

| Property | Value | Notes |

| Exact Mass | 228.078644241 Da | Computed by PubChem.[3] |

| Polar Surface Area | 57.5 Ų | A measure of the surface sum over all polar atoms, an important predictor of drug transport properties.[3] |

| Hydrogen Bond Donors | 2 | The two hydroxyl groups on the catechol ring. |

| Hydrogen Bond Acceptors | 3 | The two hydroxyl oxygens and the carbonyl oxygen. |

| Rotatable Bonds | 2 | The bonds flanking the carbonyl group, allowing for conformational flexibility. |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of Desnitrotolcapone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the catechol and p-tolyl rings, as well as a singlet for the methyl group. The protons on the catechol ring will exhibit splitting patterns influenced by their neighboring protons. The chemical shifts of the hydroxyl protons can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of the carbons in the catechol ring will be influenced by the electron-donating hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of Desnitrotolcapone would be characterized by the following key absorption bands:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

-

C-H stretching (aromatic): Peaks typically appearing just above 3000 cm⁻¹.

-

C=O stretching (carbonyl): A strong, sharp peak around 1640-1680 cm⁻¹, indicative of the benzophenone structure.

-

C=C stretching (aromatic): Multiple peaks in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Desnitrotolcapone.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M+) at an m/z corresponding to the molecular weight of the compound (approximately 228.24).

-

Fragmentation Pattern: Key fragmentation pathways would likely involve cleavage at the carbonyl group, leading to characteristic fragment ions corresponding to the p-tolyl and dihydroxybenzoyl moieties.

Synthesis and Purification

Desnitrotolcapone can be synthesized from Tolcapone through the reduction of the nitro group. A common laboratory-scale procedure involves catalytic hydrogenation.

Synthetic Pathway from Tolcapone

Caption: Synthetic pathway for Desnitrotolcapone from Tolcapone.

Experimental Protocol: Catalytic Hydrogenation of Tolcapone

-

Dissolution: Dissolve Tolcapone in a suitable solvent such as ethanol or methanol in a reaction vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or at a slightly positive pressure).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Analytical Methodology

A validated analytical method is crucial for the quantification and purity assessment of Desnitrotolcapone. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.

HPLC Method for Analysis

A stability-indicating HPLC method can be developed for the determination of Desnitrotolcapone.[5]

| Parameter | Condition | Rationale |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good separation for moderately polar compounds. |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). | The specific ratio or gradient profile should be optimized for ideal peak shape and resolution from impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV spectrophotometer at a wavelength of maximum absorbance (determined by UV scan). | Desnitrotolcapone's aromatic system will have strong UV absorbance. |

| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

Method Validation

The analytical method should be validated according to ICH guidelines, including parameters such as:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Biological Context and Activity

Desnitrotolcapone is a metabolite of Tolcapone.[6] The metabolism of Tolcapone is complex, with the reduction of the nitro group to an amine being a minor pathway.[7][8][9] This amine derivative can then undergo further metabolic transformations.[7][8] While Tolcapone's primary mechanism of action is the inhibition of COMT, the specific biological activity and pharmacological profile of Desnitrotolcapone are not as extensively characterized.[1][6] Its presence as a metabolite and potential impurity necessitates its study to fully understand the safety and efficacy profile of Tolcapone.

Conclusion

Desnitrotolcapone is a chemically significant compound in the context of the pharmaceutical agent Tolcapone. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and the methodologies for its synthesis and analysis. A thorough understanding of these aspects is indispensable for researchers and professionals involved in the development, manufacturing, and quality control of Tolcapone and related pharmaceutical products.

References

-

PubChem. Desnitrotolcapone. National Center for Biotechnology Information. [Link]

-

Jorga, K. M., Fotteler, B., Heizmann, P., & Zürcher, G. (1998). Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase. British Journal of Clinical Pharmacology, 45(5), 453–460. [Link]

-

Jorga, K. M., Fotteler, B., Heizmann, P., & Zürcher, G. (1998). Metabolism and Excretion of Tolcapone, a Novel Inhibitor of catechol-O-methyltransferase. PubMed. [Link]

-

ResearchGate. Metabolism and excretion of tolcapone, a novel inhibitor of catechol‐O‐methyltransferase. [Link]

-

Drugs.com. Tolcapone: Package Insert / Prescribing Information. [Link]

-

Factor, S. A., & Weiner, W. J. (2008). Tolcapone: review of its pharmacology and use as adjunctive therapy in patients with Parkinson's disease. PubMed Central. [Link]

-

FDA Global Substance Registration System. DESNITROTOLCAPONE. [Link]

-

PubChem. Tolcapone. National Center for Biotechnology Information. [Link]

-

Jorga, K. M., & Aitken, J. W. (1997). Population pharmacokinetics of tolcapone in parkinsonian patients in dose finding studies. PubMed Central. [Link]

-

Jorga, K. M., Fotteler, B., Zürcher, G., & Furet, P. (1997). Pharmacokinetics and pharmacodynamics after oral and intravenous administration of tolcapone, a novel adjunct to Parkinson's disease therapy. PubMed. [Link]

-

CAS Common Chemistry. Tolcapone. [Link]

-

Dingemanse, J., Jorga, K. M., Zürcher, G., & Aitken, J. W. (1995). Integrated pharmacokinetics and pharmacodynamics of the novel catechol-O-methyltransferase inhibitor tolcapone during first administration to humans. PubMed. [Link]

-

McCoy, C., & Tadi, P. (2023). Tolcapone. StatPearls - NCBI Bookshelf. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Jorga, K. M., & Fager, G. (1996). Pharmacokinetics, pharmacodynamics, and tolerability of tolcapone: a review of early studies in volunteers. PubMed. [Link]

-

Chemistry Stack Exchange. Which organic compound's NMR and IR are these? Can't find out. (Data available: Melting Point ~ 116 °C). [Link]

-

Nicolas, J. M., et al. (2022). An Update on Stiripentol Mechanisms of Action: A Narrative Review. PubMed Central. [Link]

-

Jorga, K. M., Zürcher, G., & Fager, G. (1999). The effect of tolcapone on the pharmacokinetics of benserazide. PubMed. [Link]

-

Al-Shehri, S., & El-Sayed, Y. S. (2020). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. National Institutes of Health. [Link]

-

ResearchGate. (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. [Link]

-

Simplifying Synthesis. (2025). Total Synthesis of Daphnepapytone A (Nay, Stoltz, She, 2025). YouTube. [Link]

-

Kim, K. B., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PubMed Central. [Link]

-

Reddit. Best way to remember NMR and IR spectroscopy values? r/Mcat. [Link]

-

PubChem. 2-Deoxypentonic acid. National Center for Biotechnology Information. [Link]

-

Jack Westin. Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content. [Link]

-

PubChem. Dehydroseneciphylline. National Center for Biotechnology Information. [Link]

Sources

- 1. Tolcapone | C14H11NO5 | CID 4659569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetics of tolcapone in parkinsonian patients in dose finding studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desnitrotolcapone | C14H12O3 | CID 23509269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DESNITROTOLCAPONE [drugfuture.com]

- 5. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Opicapone (BIA 9-1067) as a COMT Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines and catechol drugs, most notably levodopa, the cornerstone therapy for Parkinson's disease (PD). Inhibition of COMT has emerged as a key strategy to enhance the therapeutic efficacy of levodopa. This guide provides a detailed technical examination of the mechanism of action of Opicapone (also known as BIA 9-1067), a third-generation, potent, selective, and peripherally-acting COMT inhibitor. We will dissect its molecular interactions, enzyme kinetics, and the structural basis for its potent, long-lasting inhibitory effects, distinguishing it from its predecessors, tolcapone and entacapone. Furthermore, this document furnishes detailed protocols for key in vitro and cell-based assays essential for characterizing and validating COMT inhibitors in a drug discovery context.

The Central Role of Catechol-O-Methyltransferase (COMT) in Neuropharmacology

Catechol-O-methyltransferase (COMT) is a ubiquitous enzyme that catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate.[1][2][3][4] This O-methylation reaction is a crucial step in the metabolic inactivation of endogenous catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[5] COMT exists in two primary isoforms: a soluble, cytosolic form (S-COMT) which is predominant in peripheral tissues like the liver and kidneys, and a membrane-bound form (MB-COMT) which is the primary isoform in the brain.[1]

In the context of Parkinson's disease therapy, the administration of levodopa is intended to replenish depleted dopamine stores in the brain.[6] However, when co-administered with an aromatic L-amino acid decarboxylase (AADC) inhibitor (like carbidopa), which prevents its premature conversion to dopamine in the periphery, COMT becomes the major enzyme responsible for peripheral levodopa metabolism.[7][8][9] COMT converts levodopa to 3-O-methyldopa (3-OMD), a metabolite that does not possess therapeutic value and competes with levodopa for transport across the blood-brain barrier (BBB).[6][9] Therefore, inhibiting peripheral COMT is a paramount therapeutic strategy to increase the plasma half-life of levodopa, enhance its bioavailability to the brain, and provide more stable and sustained dopaminergic stimulation.[6][10][11]

Opicapone: A Third-Generation Nitrocatechol Inhibitor

Opicapone (BIA 9-1067) is a potent, selective, and reversible third-generation COMT inhibitor approved as an adjunct to levodopa/carbidopa therapy for patients with Parkinson's disease experiencing "wearing-off" episodes.[7][12][13] It belongs to the nitrocatechol class of inhibitors, which also includes the second-generation drugs tolcapone and entacapone.[14][15] Unlike its predecessors, Opicapone was designed for once-daily administration, offering a significant advantage in simplifying treatment regimens and improving patient adherence.[12][13] Its mechanism is characterized by a high binding affinity and a slow dissociation rate from the enzyme, leading to a prolonged and sustained inhibition of COMT activity.[16]

Core Mechanism of Action: A Molecular Perspective

The inhibitory action of Opicapone is rooted in its specific interaction with the active site of the COMT enzyme. As a nitrocatechol derivative, its structure mimics the endogenous catechol substrates, allowing it to act as a competitive inhibitor.

Binding to the COMT Active Site

The catalytic process of COMT follows a sequentially ordered mechanism where SAM binds first, followed by the Mg²⁺ ion and finally the catechol substrate.[1] Opicapone, like other nitrocatechol inhibitors, occupies the substrate-binding pocket of the enzyme.[1] The key to its inhibitory power lies in the nitrocatechol scaffold.

-

Catechol Moiety: The 3,4-dihydroxy portion of the molecule is the primary binding motif, analogous to substrates like dopamine or levodopa. It correctly orients the inhibitor within the active site through coordination with a crucial Mg²⁺ ion, which is itself held in place by amino acid residues.

-

The Nitro Group: The presence of a strong electron-withdrawing nitro group on the catechol ring is the critical feature that confers inhibitory properties.[1] This group significantly lowers the pKa of the adjacent hydroxyl groups, increasing their acidity. While this enhances binding affinity, it critically hinders their reactivity towards O-methylation, effectively blocking the catalytic action of the enzyme without the inhibitor itself being readily metabolized.[1][17]

The crystal structure of COMT complexed with similar nitrocatechol inhibitors reveals that the molecule fits snugly into the catechol pocket, making key contacts with amino acid residues that stabilize its position.[1]

Enzyme Kinetics and Potency

Opicapone is characterized as a potent, reversible, and tight-binding inhibitor of COMT.[7] Studies on similar inhibitors show a competitive inhibition pattern towards the catechol substrate binding site.[1] The "tight-binding" nature means that it has a very low dissociation constant (Ki) and dissociates from the enzyme active site very slowly, which explains its long duration of action in vivo.[18] This contrasts with entacapone, which has a shorter duration of action and must be administered with each levodopa dose.[10]

The potency of COMT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%.

| Inhibitor | Target Enzyme | IC₅₀ Value (nM) | Reference |

| Opicapone (BIA 9-1067) | Rat Soluble COMT | 224 nM | [19] |

| Tolcapone | Human COMT | 1.5 nM | [20] |

| Entacapone | Human COMT | 0.6 nM | [20] |

| Tolcapone (comparative) | Rat Liver COMT | 260 nM | [8] |

| Entacapone (comparative) | Rat Liver COMT | 250 nM | [8] |

Note: IC₅₀ values can vary significantly based on experimental conditions, such as enzyme source (species, recombinant vs. native, S-COMT vs. MB-COMT), substrate concentration, and assay methodology. The table presents values from different studies to illustrate general potency.

Experimental Validation: Protocols and Methodologies

The characterization of a COMT inhibitor like Opicapone relies on a series of robust in vitro and cell-based experiments. These protocols are designed not just to measure potency but to elucidate the mechanism of inhibition, providing a self-validating system of evidence.

Protocol: In Vitro COMT Enzyme Inhibition Assay (Fluorescence-Based)

This protocol describes a common method to determine the IC₅₀ value of a test compound against recombinant human S-COMT. The causality behind this choice is its high-throughput capability and sensitivity, which relies on a fluorescent substrate that becomes non-fluorescent upon methylation.

Principle: A fluorescent catechol-like substrate (e.g., 3-Benzoyl-7-methoxycoumarin, a proxy for the natural substrate) is used. COMT catalyzes its methylation by SAM, leading to a loss of fluorescence. An inhibitor will prevent this reaction, thus preserving the fluorescent signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM PBS buffer (pH 7.4) containing 5 mM MgCl₂ and 1 mM DTT.[2]

-

Enzyme Stock: Reconstitute recombinant human S-COMT to a working concentration of 4.0 µg/mL in Assay Buffer.

-

Substrate Stock: Prepare a 200 µM stock of the fluorescent substrate (e.g., 3-BTD) in DMSO.

-

Cofactor Stock: Prepare a 20 mM stock of S-adenosyl-L-methionine (SAM) in water.

-

Inhibitor Plate: Prepare a serial dilution of the test compound (e.g., Opicapone) in DMSO, typically starting from 10 mM. Then, perform a further dilution into Assay Buffer. Include a DMSO-only control (maximum enzyme activity) and a reference inhibitor control (e.g., tolcapone).

-

-

Reaction Incubation:

-

In a 96-well black microplate, add 100 µL of Assay Buffer.

-

Add 10 µL of the diluted test compound or control solution to the appropriate wells.

-

Add 50 µL of the S-COMT enzyme solution (final concentration 2.0 µg/mL).

-

Add 20 µL of the fluorescent substrate solution (final concentration 2 µM).

-

Pre-incubate the plate at 37°C for 3 minutes to allow the inhibitor to bind to the enzyme.[2]

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the SAM solution (final concentration 200 µM).[2]

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., Ex/Em = 390/510 nm) kinetically over 10-15 minutes or as an endpoint reading after a fixed time (e.g., 6 minutes).[2]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Cell-Based Dopamine Metabolism Assay

This assay provides a more physiologically relevant system to assess COMT inhibition by measuring the inhibitor's effect on the metabolism of dopamine in a cellular context. PC12 cells, derived from a rat pheochromocytoma, are an excellent model as they naturally synthesize and metabolize catecholamines.[21]

Principle: PC12 cells are treated with the COMT inhibitor, and the levels of dopamine and its key metabolites—3,4-dihydroxyphenylacetic acid (DOPAC), 3-methoxytyramine (3-MT), and homovanillic acid (HVA)—are measured in the culture medium. An effective COMT inhibitor will decrease the production of the methylated metabolites (3-MT and HVA) and consequently increase the levels of dopamine and DOPAC.[21]

Step-by-Step Methodology:

-

Cell Culture:

-

Culture PC12 cells in appropriate medium (e.g., RPMI-1640 supplemented with horse serum, fetal bovine serum, and penicillin-streptomycin) until they reach ~80% confluency.

-

Plate the cells in 24-well plates and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Prepare stock solutions of the test inhibitor (e.g., Opicapone) and controls (e.g., tolcapone) in DMSO.

-

Dilute the compounds to final desired concentrations in fresh, serum-free culture medium.

-

Remove the old medium from the cells, wash once with PBS, and add the medium containing the test compounds or vehicle (DMSO) control.

-

Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C in a CO₂ incubator.

-

-

Sample Collection:

-

After incubation, carefully collect the culture medium from each well into microcentrifuge tubes.

-

Immediately add an antioxidant/stabilizer solution (e.g., containing perchloric acid and EDTA) to prevent catecholamine degradation.

-

Centrifuge the samples to pellet any cellular debris and transfer the supernatant to new tubes. Store at -80°C until analysis.

-

-

Metabolite Quantification (HPLC-ECD):

-

Quantify the concentrations of dopamine, DOPAC, 3-MT, and HVA in the collected medium using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for catecholamine analysis.

-

Prepare standard curves for each analyte to ensure accurate quantification.

-

-

Data Analysis:

-

Normalize the metabolite concentrations to the amount of protein in each well (determined by a BCA or similar protein assay after lysing the cells).

-

Compare the metabolite profiles of inhibitor-treated cells to the vehicle-treated control cells. A significant decrease in 3-MT and HVA with a corresponding increase in dopamine/DOPAC confirms cellular COMT inhibition.

-

Conclusion: A Profile of a Highly Optimized Inhibitor

The mechanism of action of Opicapone as a COMT inhibitor is a prime example of successful structure-based drug design.[1] By retaining the essential nitrocatechol scaffold for high-affinity binding to the COMT active site, while optimizing other molecular properties to achieve a long-lasting, peripheral action, Opicapone represents a significant advancement in the adjunctive treatment of Parkinson's disease. Its ability to act as a potent, tight-binding competitive inhibitor translates directly to its clinical efficacy: a sustained increase in the bioavailability of levodopa, which helps to reduce "off" time and improve motor function in patients.[6][9] The experimental protocols detailed herein provide the foundational tools for researchers to identify and characterize the next generation of enzyme inhibitors with similar precision and insight.

References

-

Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. (n.d.). National Center for Biotechnology Information. [Link]

-

Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. (2019). National Center for Biotechnology Information. [Link]

-

210913Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). (2020). U.S. Food and Drug Administration. [Link]

-

Inhibitors of Catechol-O-Methyltransferase. (n.d.). PubMed. [Link]

-

Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase. (2018). PubMed. [Link]

-

Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies. (2021). MDPI. [Link]

-

COMT inhibitors || In Parkinson disease. (2020). YouTube. [Link]

-

COMT ligands and compounds studied throughout this work. (n.d.). ResearchGate. [Link]

-

Identification of COMT and ErmC inhibitors by using a microplate assay in combination with library focusing by virtual screening. (2006). ResearchGate. [Link]

-

Discovery of Small Molecules as Membrane-Bound Catechol- O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies. (2021). PubMed. [Link]

-

Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. (2021). National Center for Biotechnology Information. [Link]

-

Cheminformatics and virtual screening studies of COMT inhibitors as potential Parkinson's disease therapeutics. (2020). Taylor & Francis Online. [Link]

-

Cheminformatics and virtual screening studies of COMT inhibitors as potential Parkinson's disease therapeutics. (2020). PubMed. [Link]

-

COMT Methyltransferase Assay Service. (n.d.). Reaction Biology. [Link]

-

COMT inhibition with tolcapone in the treatment algorithm of patients with Parkinson's disease (PD): relevance for motor and non-motor features. (2008). National Center for Biotechnology Information. [Link]

-

Studies on the Tight-Binding Nature of Tolcapone Inhibition of Soluble and Membrane-Bound Rat Brain catechol-O-methyltransferase. (1997). PubMed. [Link]

-

COMT inhibition in the treatment of Parkinson's disease. (1998). PubMed. [Link]

-

COMT inhibitors in Parkinson's disease. (1999). PubMed. [Link]

-

A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes. (2016). National Center for Biotechnology Information. [Link]

-

Catechol-O-methyltransferase inhibitor. (n.d.). Wikipedia. [Link]

-

COMT inhibition with tolcapone in the treatment algorithm of patients with Parkinson's disease (PD): relevance for motor and non-motor features. (2008). Dovepress. [Link]

-

Metabolism and disposition of opicapone in the rat and metabolic enzymes phenotyping. (2018). National Center for Biotechnology Information. [Link]

-

Comparison of the inhibitory effects of tolcapone and entacapone against human UDP-glucuronosyltransferases. (2016). PubMed. [Link]

-

Opicapone: Once-Daily COMT Inhibitor for the Treatment of Wearing Off in Parkinson's Disease. (2022). PubMed. [Link]

-

Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies. (2021). National Center for Biotechnology Information. [Link]

-

COMT Inhibitors Assist in Control of Parkinson Disease Motor Symptoms. (2019). NeurologyLive. [Link]

-

COMT Inhibitors. (n.d.). Parkinson's Foundation. [Link]

-

COMT inhibitors for motor fluctuations in Parkinson's disease. (2022). VJNeurology. [Link]

Sources

- 1. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Cheminformatics and virtual screening studies of COMT inhibitors as potential Parkinson's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. neurologylive.com [neurologylive.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. COMT inhibition with tolcapone in the treatment algorithm of patients with Parkinson’s disease (PD): relevance for motor and non-motor features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. COMT inhibition in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 12. Opicapone: Once-Daily COMT Inhibitor for the Treatment of Wearing Off in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. vjneurology.com [vjneurology.com]

- 14. Inhibitors of Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. medkoo.com [medkoo.com]

- 17. researchgate.net [researchgate.net]

- 18. Studies on the tight-binding nature of tolcapone inhibition of soluble and membrane-bound rat brain catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolism and disposition of opicapone in the rat and metabolic enzymes phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Desnitrotolcapone's Parent Compound in Dopamine Metabolism: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the pivotal role of Catechol-O-methyltransferase (COMT) in dopamine metabolism and the significant impact of its inhibition by tolcapone. While the primary focus of research has been on tolcapone, this guide also elucidates the metabolic pathways of this potent inhibitor, including the formation of its desnitro metabolite, and discusses its implications for drug development and neuroscience research. We will delve into the biochemical mechanisms, pharmacokinetic profiles, and the experimental methodologies used to assess COMT inhibition, offering a robust resource for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of COMT in Dopamine Homeostasis

Dopamine, a vital catecholamine neurotransmitter, governs a multitude of critical neurological functions, including motor control, cognition, motivation, and reward.[1] The precise regulation of dopamine levels in the synaptic cleft is paramount for maintaining neural circuit integrity. The enzyme Catechol-O-methyltransferase (COMT) is a central figure in the metabolic degradation of catecholamines, including dopamine, norepinephrine, and epinephrine.[2] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of the catecholamine substrate, effectively inactivating it.[3]

This enzymatic activity is particularly crucial in the prefrontal cortex, a brain region with a relative scarcity of dopamine transporters, making COMT the primary driver of dopamine clearance in this area.[4] Consequently, COMT activity significantly influences cognitive functions such as memory, attention, and executive function.[5] Genetic variations in the COMT gene can lead to differences in enzyme activity, which in turn affects baseline dopamine levels and cognitive performance.[6]

The therapeutic strategy of inhibiting COMT has emerged as a powerful approach in conditions characterized by dopamine deficiency, most notably Parkinson's disease.[7] By blocking COMT, the metabolic breakdown of levodopa, the precursor to dopamine, is reduced, thereby increasing its bioavailability and prolonging its therapeutic effect.[8]

Tolcapone: A Potent Central and Peripheral COMT Inhibitor

Tolcapone is a selective and reversible COMT inhibitor that has demonstrated significant efficacy as an adjunct therapy in the management of Parkinson's disease.[9][10] Unlike some other COMT inhibitors that act primarily in the periphery, tolcapone's lipophilic nature allows it to cross the blood-brain barrier, enabling it to inhibit COMT both peripherally and within the central nervous system.[7][11] This dual action is critical for maximizing the therapeutic window of levodopa.

Mechanism of Action

Tolcapone's mechanism of action lies in its ability to potently and reversibly inhibit COMT.[12] By doing so, it blocks the conversion of levodopa to 3-O-methyldopa (3-OMD) in the periphery.[13] This is significant because 3-OMD competes with levodopa for transport across the blood-brain barrier. By reducing 3-OMD formation, tolcapone increases the plasma half-life and bioavailability of levodopa, allowing more of it to reach the brain where it can be converted to dopamine.[13] Centrally, tolcapone's inhibition of COMT further slows the degradation of both levodopa and newly synthesized dopamine, leading to more sustained dopaminergic stimulation.[11]

}

Caption: Mechanism of Tolcapone Action.The Metabolism of Tolcapone: A Pathway to Desnitrotolcapone

Tolcapone undergoes extensive metabolism before excretion, with very little of the parent compound being excreted unchanged.[5][14] The primary metabolic pathways involve glucuronidation and, to a lesser extent, methylation, oxidation, and reduction.

Major Metabolic Routes

The main route of tolcapone metabolism is glucuronidation of the 3-hydroxyl group, forming an inactive glucuronide conjugate.[5][14] Other pathways include methylation by COMT to 3-O-methyl-tolcapone, and oxidation of the methyl group to a primary alcohol and then a carboxylic acid, a reaction likely catalyzed by cytochrome P450 enzymes 3A4 and 2A6.[14]

Formation of Desnitrotolcapone (Amine Metabolite)

A notable, albeit minor, metabolic pathway is the reduction of the nitro group on the benzophenone ring to form an amine derivative.[5][6] This metabolite is often referred to as desnitrotolcapone or aminotolcapone. This amine derivative has been detected in both urine and feces and can be further metabolized through N-acetylation, glucuronidation, or sulphation.[4]

}

Caption: Primary Metabolic Pathways of Tolcapone.The Role of Desnitrotolcapone in Dopamine Metabolism: An Unexplored Frontier

While the formation of desnitrotolcapone is a confirmed metabolic step, its specific pharmacological activity, particularly concerning COMT inhibition or direct effects on dopamine metabolism, is not well-documented in the available scientific literature. Current research has predominantly focused on the parent compound, tolcapone, and its direct effects. Therefore, the role of desnitrotolcapone in dopamine metabolism remains an area for future investigation. Further in vitro and in vivo studies are necessary to determine if this metabolite retains any COMT inhibitory activity or possesses other properties that could contribute to the overall pharmacological profile of tolcapone.

Pharmacokinetic Profile of Tolcapone

The clinical efficacy of tolcapone is underpinned by its pharmacokinetic properties, which allow for sustained COMT inhibition.

| Parameter | Value | Source |

| Absorption | Rapidly absorbed, Tmax ~2 hours | [14] |

| Bioavailability | ~65% | [12] |

| Distribution | Small volume of distribution (9 L), >99.9% plasma protein bound | [14] |

| Elimination Half-Life | 2 to 3 hours | [14] |

| Metabolism | Almost completely metabolized | [14] |

| Excretion | ~60% in urine, ~40% in feces | [14] |

Table 1: Pharmacokinetic Parameters of Tolcapone.

Experimental Protocol: In Vitro COMT Inhibition Assay

To assess the inhibitory potential of compounds like tolcapone and its metabolites on COMT activity, a robust in vitro assay is essential. The following protocol provides a representative method for determining the IC50 value of a test compound.

Materials and Reagents

-

Recombinant human soluble COMT (S-COMT)

-

S-adenosyl-L-methionine (SAM)

-

Magnesium Chloride (MgCl2)

-

Dithiothreitol (DTT)

-

Dopamine (or another suitable catechol substrate)

-

Test compound (e.g., desnitrotolcapone) dissolved in DMSO

-

Phosphate buffered saline (PBS), pH 7.4

-

Perchloric acid (for reaction termination)

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

Assay Procedure

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the incubation mixture containing PBS buffer (50 mM, pH 7.4), MgCl2 (5 mM), and DTT (1 mM).

-

Addition of Test Compound: Add varying concentrations of the test compound (e.g., from 0.1 nM to 100 µM) to the reaction mixture. Include a vehicle control (DMSO) and a positive control (tolcapone).

-

Enzyme Addition: Add recombinant human S-COMT to the mixture.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the test compound to interact with the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (dopamine) and the co-factor (SAM).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding a small volume of perchloric acid.

-

Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using HPLC with electrochemical detection to quantify the formation of the methylated product (e.g., 3-methoxytyramine from dopamine).

-

Data Analysis: Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

}

Caption: Experimental Workflow for COMT Inhibition Assay.Conclusion and Future Directions

Tolcapone's role as a potent central and peripheral COMT inhibitor is well-established, providing significant therapeutic benefits in the management of Parkinson's disease by enhancing dopamine bioavailability. Its metabolism is complex, leading to several derivatives, including desnitrotolcapone. While the formation of this amine metabolite is known, its contribution, if any, to the overall pharmacological effect of tolcapone remains to be elucidated.

Future research should focus on the synthesis and isolation of desnitrotolcapone to enable a thorough investigation of its pharmacological profile. Key areas of inquiry should include its COMT inhibitory potency, its ability to cross the blood-brain barrier, and its potential effects on other components of the dopaminergic system. A deeper understanding of the bioactivity of tolcapone's metabolites will provide a more complete picture of its mechanism of action and could inform the development of next-generation COMT inhibitors with improved efficacy and safety profiles.

References

-

Genomind. (2023, February 23). How the COMT Gene Impacts Mental Health Treatment. [Link]

- Jorga, K. M., Fotteler, B., Zürcher, G., & Gasser, R. (1998). Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase. British Journal of Clinical Pharmacology, 45(5), 453–460.

-

Jorga, K. M., Fotteler, B., Zürcher, G., & Gasser, R. (2025, August 30). Metabolism and excretion of tolcapone, a novel inhibitor of catechol‐O‐methyltransferase. ResearchGate. [Link]

-

Drugs.com. (2025, September 15). Tolcapone: Package Insert / Prescribing Information. [Link]

- Sawle, G. V., Burn, D. J., & Brooks, D. J. (1994). The role of catechol-O-methyltransferase in the metabolism of levodopa in patients with Parkinson's disease. Neurology, 44(7), 1292–1297.

-

Wikipedia. (n.d.). Catechol-O-methyltransferase inhibitor. Retrieved January 10, 2024, from [Link]

- Truong, D. D. (2009). Tolcapone: review of its pharmacology and use as adjunctive therapy in patients with Parkinson's disease. Clinical Interventions in Aging, 4, 109–113.

- Jorga, K. M. (1998). Pharmacokinetics, pharmacodynamics, and tolerability of tolcapone: a review of early studies in volunteers. Neurology, 50(5 Suppl 5), S33-40.

-

Truong, D. D. (2009, March 5). Tolcapone: review of its pharmacology and use as adjunctive therapy in patients with Parkinson's disease. Dove Medical Press. [Link]

- Kaakkola, S. (2000). COMT inhibition in the treatment of Parkinson's disease.

- Tang, J., Li, H. L., Li, M. H., Guo, J., & Lou, H. X. (2018). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure-activity relationships and kinetic mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1258–1266.

- Truong, D. D. (2009). Tolcapone: review of its pharmacology and use as adjunctive therapy in patients with Parkinson's disease. Clinical interventions in aging, 4, 109–113.

-

ResearchGate. (n.d.). Inhibition of COMT through Tolcapone treatment or siRNA silencing...[Link]

- Allen, D. D., & Lockman, P. R. (2004). Mannitol opening of the blood-brain barrier: regional variation in the permeability of sucrose, but not 86Rb+ or albumin. Brain research, 1014(1-2), 221–227.

- Filippin-Monteiro, F. B., Pinho-Ribeiro, F. A., & Martinez, R. M. (2013). In vitro studies of antifibrotic and cytoprotective effects elicited by proto-berberine alkaloids in human dermal fibroblasts. Planta medica, 79(18), 1729–1735.

- Ábrányi-Balogh, P., Borza, V., & Antus, S. (2020). Dopamine depletion induces neuron-specific alterations of GABAergic transmission in the mouse striatum. The European journal of neuroscience, 52(5), 3353–3374.

- Wang, Y., Zhang, Y., & Zhang, Y. (2021). In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems. Gels (Basel, Switzerland), 7(4), 211.

- Sweeney, M. D., Zhao, Z., Montagne, A., Nelson, A. R., & Zlokovic, B. V. (2019). Modulating the Blood-Brain Barrier: A Comprehensive Review. Journal of cerebral blood flow and metabolism : official journal of the International Society of Cerebral Blood Flow and Metabolism, 39(4), 579–593.

- Saraiva, C., Paiva-Santos, A. C., & Veiga, F. (2022). Nanotechnology to Overcome Blood-Brain Barrier Permeability and Damage in Neurodegenerative Diseases. Pharmaceutics, 14(12), 2788.

- Ohno, K., Pettigrew, K. D., & Rapoport, S. I. (1978). Estimation of capillary permeability of inulin, sucrose and mannitol in rat brain cortex. Brain research, 147(2), 345–357.

- Ashok, A. H., Mizuno, Y., Volkow, N. D., & Howes, O. D. (2017). Dopamine dysfunction in stimulant-use disorders: Mechanistic comparisons and implications for treatment.

- Al-Ayadhi, L., & Mostafa, G. A. (2021). Altered Blood Brain Barrier Permeability and Oxidative Stress in Cntnap2 Knockout Rat Model. International journal of molecular sciences, 22(16), 8758.

- González-Reyes, L. E., & González-García, I. (2021). Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. Antioxidants (Basel, Switzerland), 10(11), 1776.

- Popa-Velea, O., & Gheorghe, D. C. (2022). From Reward to Anhedonia-Dopamine Function in the Global Mental Health Context. International journal of environmental research and public health, 19(19), 12613.

-

Australian Prescriber. (1994). Dopamine- mechanisms of action. Therapeutic Guidelines. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Tolcapone: review of its pharmacology and use as adjunctive therapy in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. COMT inhibition in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tolcapone: review of its pharmacology and use as adjunctive therapy in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics, pharmacodynamics, and tolerability of tolcapone: a review of early studies in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

An In-Depth Technical Guide to the Preliminary In Vitro Investigation of Desnitrotolcapone

Preamble: Contextualizing the Investigation of a Key Metabolite

Tolcapone stands as a highly potent inhibitor of catechol-O-methyltransferase (COMT), offering significant clinical benefits in the management of Parkinson's disease by extending the therapeutic window of levodopa.[1][2][3] However, its clinical utility has been constrained by a serious liability: the risk of severe hepatotoxicity.[4][5][6][7] This has prompted extensive research into the underlying mechanisms of this liver injury. A central and compelling hypothesis in drug-induced liver injury (DILI) posits that the toxicity may not arise from the parent drug itself, but rather from its metabolic byproducts.[4][6]

This guide focuses on Desnitrotolcapone, the amine metabolite of tolcapone (also designated M1), formed through the reduction of the 5-nitro group.[8][9][10][11] Preliminary in vitro studies have been pivotal in exploring the theory that Desnitrotolcapone can be metabolically bioactivated into a chemically reactive species, potentially initiating the cascade of events leading to hepatocellular damage. We will dissect the core experimental workflows, from fundamental chemical principles to complex cellular assays, that form the foundation of our understanding of this molecule's toxic potential.

Section 1: The Metabolic Genesis of Desnitrotolcapone and the Bioactivation Hypothesis

The journey from the therapeutic agent Tolcapone to the suspect metabolite Desnitrotolcapone is a critical first step in the toxicological narrative. In humans, a minor but significant metabolic pathway for tolcapone involves the reduction of its nitro group to form an amine derivative—Desnitrotolcapone.[8][9][10] While the primary metabolic fate of tolcapone is glucuronidation, the formation of Desnitrotolcapone is of high toxicological interest.[8][10]

The core scientific rationale for its study is the "reactive metabolite hypothesis." This theory suggests that certain drug metabolites are not stable, inert compounds but can be enzymatically converted into highly reactive electrophiles.[4][6] These electrophiles, such as quinone-imines, can then form covalent bonds with cellular nucleophiles like the thiol group of glutathione (GSH) or, more detrimentally, with critical proteins and nucleic acids. This adduction can disrupt cellular function, trigger oxidative stress, and elicit an immune response, culminating in cell death.[4][6][9] The central question addressed by the following in vitro studies is: does Desnitrotolcapone have the chemical and biological propensity to form such reactive intermediates within a hepatic environment?

Section 2: Core In Vitro Experimental Workflows

A multi-tiered approach is essential to build a robust case for or against the bioactivation hypothesis. The experimental logic flows from demonstrating fundamental chemical liability to proving its occurrence in a biologically relevant system and finally, to observing its toxicological consequences in a cellular model.

Assessing Intrinsic Oxidative Liability: Electrochemistry

Causality & Rationale: Before delving into complex enzymatic assays, it is crucial to establish the molecule's inherent susceptibility to oxidation. A compound that is more easily oxidized is a more likely substrate for oxidative enzymes like cytochrome P450s. Electrochemical methods, such as cyclic voltammetry, provide a direct, quantitative measure of a molecule's oxidation potential.[4][11] By comparing the oxidation potential of Desnitrotolcapone to its parent, Tolcapone, we can make a direct inference about its relative electrochemical lability.

Experimental Protocol: Representative Cyclic Voltammetry

-

Preparation: Dissolve Desnitrotolcapone and Tolcapone (as a comparator) in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

-

Electrochemical Cell Setup: Utilize a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

-

Measurement: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Scan the potential from a non-oxidizing starting point (e.g., 0 V) to a sufficiently positive potential (e.g., +1.5 V) and back.

-

Analysis: The potential at which the peak oxidative current occurs is the oxidation potential (Epa). A lower, less positive Epa value for Desnitrotolcapone compared to Tolcapone indicates it is more easily oxidized.[4][11]

Demonstrating Bioactivation: Microsomal Incubation & Adduct Trapping